4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Brand Name:
Vulcanchem
CAS No.:
483-36-3
VCID:
VC0030888
InChI:
InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
SMILES:
C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
Molecular Formula:
C11H4O5
Molecular Weight:
216.15 g/mol
4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
CAS No.: 483-36-3
Reference Standards
VCID: VC0030888
Molecular Formula: C11H4O5
Molecular Weight: 216.15 g/mol
CAS No. | 483-36-3 |
---|---|
Product Name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione |
Molecular Formula | C11H4O5 |
Molecular Weight | 216.15 g/mol |
IUPAC Name | furo[3,2-g]chromene-4,7,9-trione |
Standard InChI | InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H |
Standard InChIKey | HKQPXEAYQPNPHV-UHFFFAOYSA-N |
SMILES | C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 |
Canonical SMILES | C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 |
Synonyms | 4H-Furo[3,2-g][1]benzopyran-4,7,9-trione; 4,7-Dihydro-6-hydroxy-4,7-dioxo-5-benzofuranacrylic Acid δ-Lactone; Bergaptenquinone; NSC 401268; Psoralen Quinone; |
PubChem Compound | 68083 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume